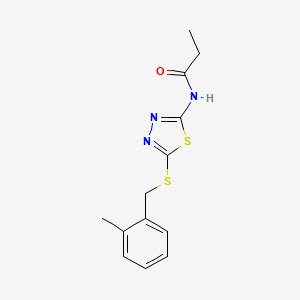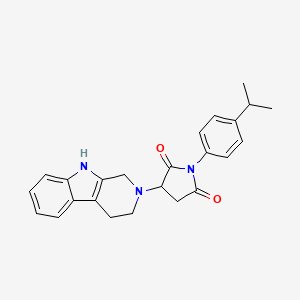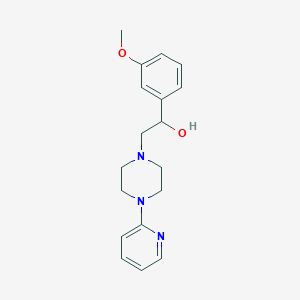![molecular formula C21H21N5O3 B11190809 (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone](/img/structure/B11190809.png)
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane is a complex organic compound that features a combination of benzodioxole, pyrazole, pyridine, and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: This involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the Diazepane Ring: This can be synthesized through the cyclization of appropriate diamines with dihalides.
Coupling Reactions: The final step involves coupling the benzodioxole-pyrazole intermediate with the pyridine-diazepane moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with unique properties.
Biology: Study of its interactions with biological macromolecules and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
Uniqueness
1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(pyridine-4-carbonyl)-1,4-diazepane is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H21N5O3/c27-21(15-4-6-22-7-5-15)26-9-1-8-25(10-11-26)20-13-17(23-24-20)16-2-3-18-19(12-16)29-14-28-18/h2-7,12-13H,1,8-11,14H2,(H,23,24) |
InChI Key |
GPVUTRNKZFKYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=NC=C2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-oxo-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-3-yl)phenyl]acetamide](/img/structure/B11190726.png)
![N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11190732.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide](/img/structure/B11190740.png)


![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11190757.png)
![N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B11190781.png)
![Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B11190782.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11190793.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190794.png)

![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide](/img/structure/B11190802.png)
![2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B11190814.png)
![2-hydroxy-6-propyl-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11190820.png)
